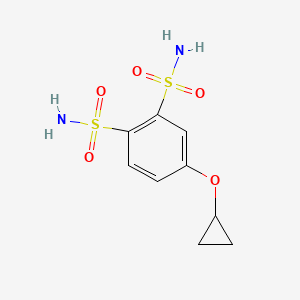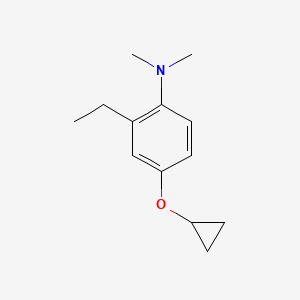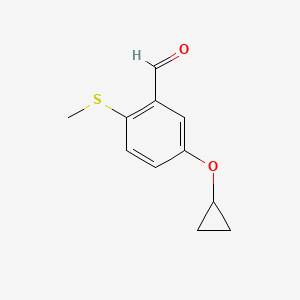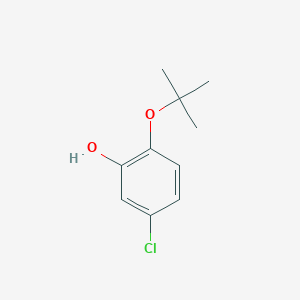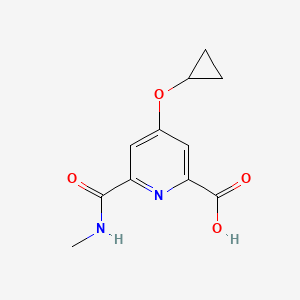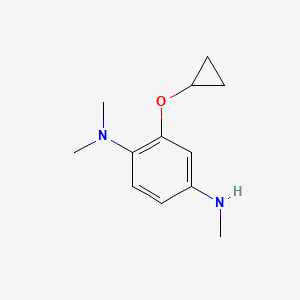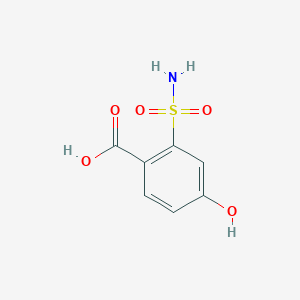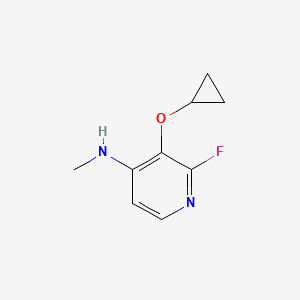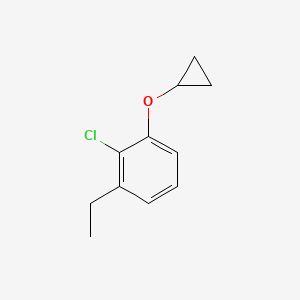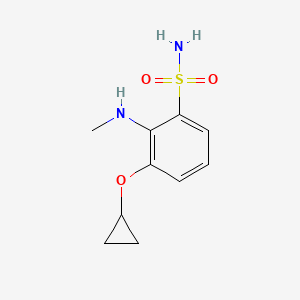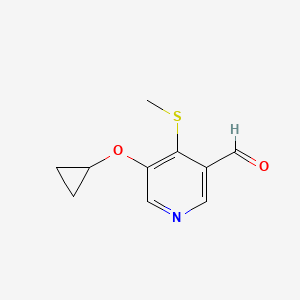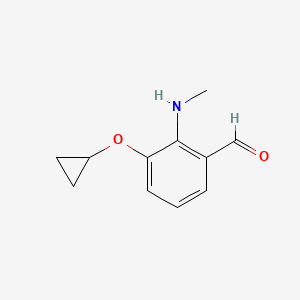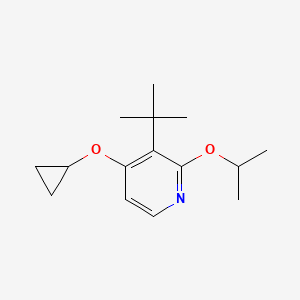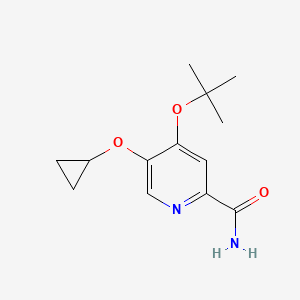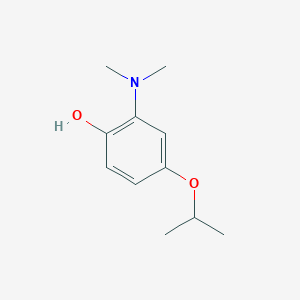
2-(Dimethylamino)-4-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a dimethylamino group and a propan-2-yloxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which is then subjected to alkylation to introduce the propan-2-yloxy group.
Alkylation: The phenol is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)phenol.
Amination: The 4-(propan-2-yloxy)phenol is then reacted with dimethylamine in the presence of a catalyst such as copper(II) sulfate to introduce the dimethylamino group, resulting in the formation of 2-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL.
Industrial Production Methods
In industrial settings, the production of 2-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and amines.
Applications De Recherche Scientifique
2-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-5-(propan-2-yloxy)phenol
- 3-(Propan-2-yloxy)phenol
Uniqueness
2-(DIMETHYLAMINO)-4-(PROPAN-2-YLOXY)PHENOL is unique due to the presence of both dimethylamino and propan-2-yloxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-9-5-6-11(13)10(7-9)12(3)4/h5-8,13H,1-4H3 |
Clé InChI |
KKMQAZDDTYOFQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


